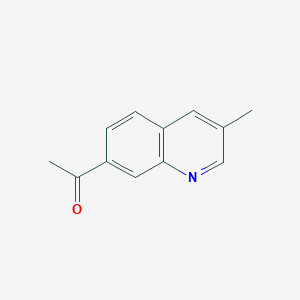
1-(3-Methylquinolin-7-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylquinolin-7-YL)ethan-1-one is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
The synthesis of 1-(3-Methylquinolin-7-YL)ethan-1-one typically involves the reaction of 3-methylquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-Methylquinoline+Ethanoyl chloride→this compound+HCl
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Methylquinolin-7-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3-methylquinolin-7-yl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to form various derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Methylquinolin-7-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives in inhibiting cancer cell growth.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(3-Methylquinolin-7-YL)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has applications in targeted protein degradation.
Quinoline-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using various methods, including photocatalytic approaches.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Actividad Biológica
1-(3-Methylquinolin-7-YL)ethan-1-one, a compound derived from quinoline, has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H11N
- Molecular Weight : 185.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties. In a study evaluating the antimicrobial effects of various quinoline compounds, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
This data suggests that the compound may be effective in treating bacterial infections.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These findings indicate a promising role for this compound in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various cellular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to enhanced apoptosis in cancer cells.
Enzyme Inhibition
In vitro studies have shown that this compound inhibits certain kinases and phosphatases, which are critical in signaling pathways related to cancer progression.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(3-methylquinolin-7-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7H,1-2H3 |
Clave InChI |
OWUPKSGGNCAGQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)C(=O)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















